2',3'-Dideoxyadenosine triphosphate

Übersicht

Beschreibung

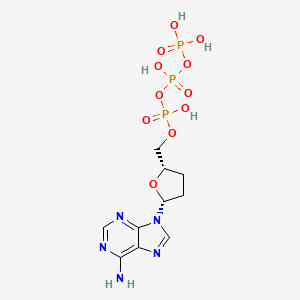

2',3'-Dideoxyadenosine triphosphate is a derivative of the nucleoside 2',3'-dideoxyadenosine, known for its lethal effect on E. coli by irreversibly blocking DNA synthesis. It is hypothesized that the triphosphate form of this compound is incorporated terminally into cellular DNA, halting further synthesis. Studies have demonstrated its ability to inhibit DNA synthesis in vitro by competing with natural nucleotides for incorporation by DNA polymerase, ultimately arresting the synthesis process (Toji & Cohen, 1969).

Synthesis Analysis

The synthesis of this compound involves converting the nucleoside form to its triphosphate counterpart. This conversion is crucial for its function as it allows for incorporation into DNA strands by DNA polymerases. The synthesized compound has been shown to act as a competitive inhibitor of DNA polymerase and a terminator of polydeoxynucleotide chains, providing insights into its potential applications in DNA synthesis studies and its biochemical mechanisms (Toji & Cohen, 1969).

Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms and Antiviral Activity

2',3'-Dideoxyadenosine triphosphate (ddATP) is a dideoxynucleoside analogue that plays a crucial role in the inhibition of viral replication, particularly for the human immunodeficiency virus (HIV). It undergoes intracellular conversion to its active triphosphate metabolite, which inhibits viral reverse transcriptase and terminates the proviral DNA chain, leading to virustatic inhibition of actively replicating HIV. This mechanism highlights its potential application in antiviral therapy, offering an alternative treatment option for patients intolerant of or resistant to other antiretrovirals (Faulds & Brogden, 1992).

Nucleotide Synthesis and Biotechnological Applications

Recent advancements in the synthesis of nucleotides, including ddATP, have opened new avenues in biotechnology and pharmaceutical sciences. Techniques for the preparation of nucleotides and their derivatives have been developed, encompassing enzymatic and chemical methods. These synthetic approaches facilitate the production of ddATP, which can be utilized in various biotechnological applications, ranging from drug discovery to the development of diagnostic tools. The versatility of ddATP in research and therapeutic contexts underscores the importance of ongoing innovation in nucleotide synthesis (Roy et al., 2016).

Drug Discovery and Development

The development and optimization of ddATP analogs and prodrugs for anti-HIV therapy illustrate the compound's significance in drug discovery. Structure-activity relationships, cellular pharmacology, and pharmacokinetics of ddATP analogs are crucial for enhancing their therapeutic efficacy. The exploration of ddATP derivatives aims to improve antiviral potency, reduce side effects, and overcome resistance. This research area is pivotal in advancing antiretroviral therapy, offering hope for more effective and tailored treatments for HIV-infected individuals (Tan, Chu, & Boudinot, 1999).

Wirkmechanismus

Target of Action

The primary target of ddATP is DNA polymerase , an enzyme that plays a crucial role in DNA replication . DNA polymerase is responsible for the synthesis of new DNA strands during replication, and ddATP acts as a chain-elongating inhibitor for this enzyme .

Mode of Action

ddATP interacts with DNA polymerase during the process of DNA replication It is incorporated into the growing DNA strand in place of the regular nucleotide, adenosine triphosphate (ATP). This absence prevents the addition of further nucleotides, thereby terminating the elongation of the DNA chain . This property of ddATP is utilized in the Sanger method of DNA sequencing .

Biochemical Pathways

The incorporation of ddATP into a growing DNA strand disrupts the normal process of DNA replication. When ddATP is incorporated, it terminates the DNA chain, resulting in the production of DNA fragments of varying lengths. These fragments can then be separated and identified, providing the sequence of the original DNA strand . This mechanism is central to the Sanger method of DNA sequencing .

Pharmacokinetics

It’s also known that the compound is active intracellularly .

Result of Action

The primary result of ddATP’s action is the termination of DNA chain elongation during replication. This termination occurs whenever ddATP is incorporated into the growing DNA strand in place of ATP. The resulting DNA fragments can then be used to determine the sequence of the original DNA strand . This property of ddATP has made it a valuable tool in genetic research and biotechnology .

Action Environment

The action of ddATP is influenced by the cellular environment, particularly the presence of DNA polymerase and the nucleotides involved in DNA replication. The efficiency of ddATP incorporation and the subsequent termination of DNA chain elongation can be affected by the concentrations of these molecules. Additionally, factors such as pH and temperature can influence the activity of DNA polymerase and, consequently, the action of ddATP .

Eigenschaften

IUPAC Name |

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKPWEUQDVLTCN-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O11P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178767 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24027-80-3 | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02189 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',3'-Dideoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ddATP exert its antiviral activity against HIV?

A1: ddATP acts as a chain terminator of DNA synthesis. It inhibits HIV replication by acting as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-1 RT), the enzyme responsible for transcribing the viral RNA genome into DNA. [, , , , , , ] Once incorporated into the growing DNA chain by HIV-1 RT, the lack of a 3′-hydroxyl group on ddATP prevents the formation of the next phosphodiester bond, halting further DNA elongation and thus blocking viral replication. [, , , , ]

Q2: What makes ddATP selective for HIV-1 RT over human DNA polymerases?

A2: While ddATP can be incorporated by both viral and human DNA polymerases, HIV-1 RT demonstrates a significantly higher affinity for ddATP compared to human DNA polymerases α, β, and γ. [] This difference in binding affinity contributes to the selective inhibition of HIV-1 replication.

Q3: Does ddATP affect any other cellular processes besides viral reverse transcription?

A3: Yes, ddATP can also inhibit terminal deoxynucleotidyl transferase (TdT), an enzyme primarily found in immature lymphocytes. [] TdT adds nucleotides to the ends of DNA, contributing to antibody diversity. Inhibition of TdT by ddATP can lead to selective toxicity in TdT-positive cells. [, ]

Q4: What is the molecular formula and weight of ddATP?

A4: Unfortunately, the provided scientific articles do not explicitly state the molecular formula and weight of ddATP. Please refer to chemical databases like PubChem or ChemSpider for this information.

Q5: Is there any spectroscopic data available for ddATP?

A5: The provided articles mainly discuss the biological activity and metabolism of ddATP and do not delve into detailed spectroscopic characterization. For spectroscopic data, we recommend consulting specialized databases like the NIST Chemistry WebBook.

Q6: These areas are not extensively covered in the provided research. Where can I find more information about them?

A6: For information on material compatibility and stability, catalytic properties, computational studies, and other specialized applications of ddATP, we suggest exploring dedicated chemical databases, review articles focusing on nucleoside analogs, and publications specifically addressing those aspects.

Q7: How do structural modifications to ddATP affect its activity against HIV-1 RT?

A7: Research shows that even minor structural modifications to ddATP can significantly impact its activity against HIV-1 RT. For instance, the substitution of the 3′-hydroxyl group with a fluorine atom in 2′-β-fluoro-2′,3′-dideoxyadenosine triphosphate (F-ddATP) results in a 20-fold decrease in inhibitory activity against HIV-1 RT compared to ddATP. [] This highlights the importance of the 3′-hydroxyl group for efficient chain termination and emphasizes the sensitivity of HIV-1 RT to subtle structural changes in nucleoside analogs.

Q8: What is the significance of the Q151M mutation in HIV-1 RT?

A8: The Q151M mutation in HIV-1 RT, often accompanied by other mutations like A62V, V75I, F77L, and F116Y (collectively known as the Q151M complex), is a major contributor to multi-nucleoside drug resistance. [] This mutation alters the dNTP binding pocket of HIV-1 RT, decreasing its affinity for ddATP and other nucleoside analogs like ddCTP and AZTTP, ultimately reducing their inhibitory effects. []

Q9: Can this resistance be overcome?

A9: Research suggests that α-boranophosphate nucleotide analogs might offer a way to circumvent the multidrug resistance caused by Q151M and other related mutations. These analogs have shown promising results in restoring the binding affinity and incorporation rate of nucleoside analogs into the viral DNA, thus combating resistance. [, ]

Q10: How is the efficacy of ddATP evaluated in laboratory settings?

A11: The efficacy of ddATP is commonly assessed in vitro using cell-based assays that measure its ability to inhibit HIV replication in cultured cells. [, , ] These assays typically involve infecting susceptible cells with HIV in the presence of varying concentrations of ddATP and measuring viral replication after a specific incubation period. The concentration of ddATP required to inhibit viral replication by 50% (EC50) is a standard measure of its antiviral potency.

Q11: How do the in vivo levels of ddATP correlate with its antiviral activity?

A12: Research indicates a direct correlation between intracellular levels of ddATP and its antiviral activity against HIV. [, ] For instance, one study found that peripheral blood mononuclear cells from HIV-infected patients treated with 2′-β-fluoro-2′,3′-dideoxyadenosine (F-ddA), a prodrug of F-ddATP, had F-ddATP levels ranging from 1.5 to 3.5 pmol/106 cells, which correlated with a reduction in viral load. [] This underscores the importance of maintaining adequate intracellular concentrations of ddATP for effective HIV suppression.

Q12: How does HIV-1 develop resistance to ddATP?

A13: HIV-1, like many viruses, can rapidly mutate, leading to the emergence of drug-resistant strains. Mutations in the HIV-1 RT gene, particularly those within the dNTP binding site, can reduce the binding affinity of ddATP and decrease its incorporation efficiency, ultimately leading to drug resistance. [, , , ]

Q13: Does resistance to one drug translate to resistance to others?

A14: Yes, cross-resistance is a significant concern in HIV treatment. The emergence of mutations conferring resistance to one nucleoside analog, like AZT, can often lead to cross-resistance to other nucleoside analogs, including ddATP. This highlights the need for combination therapy to suppress viral replication effectively and minimize the development of drug resistance. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.